N,1-dibenzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
N,1-dibenzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with benzyl and phenyl groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,8-naphthyridines, have been found to exhibit diverse biological activities . They are used in medicinal chemistry and materials science due to their wide applicability .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
It is known that 1,8-naphthyridines, the class of compounds to which it belongs, have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that 1,8-naphthyridines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on various types of cells and cellular processes are still being explored.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dibenzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: This can be achieved through a Friedländer synthesis, where an appropriate aldehyde and an amino ketone are reacted under acidic conditions to form the naphthyridine ring.
Introduction of Benzyl and Phenyl Groups: The naphthyridine core is then subjected to alkylation reactions to introduce the benzyl and phenyl groups. This can be done using benzyl chloride and phenyl isocyanate in the presence of a base such as potassium carbonate.
Oxidation and Amide Formation: The final step involves the oxidation of the intermediate compound to introduce the oxo group, followed by the formation of the carboxamide group through a reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N,1-dibenzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Substitution: The benzyl and phenyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halides (e.g., benzyl chloride) and bases (e.g., sodium hydride) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N,1-dibenzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: The parent compound, which lacks the benzyl and phenyl substitutions.
2-oxo-1,2-dihydro-1,8-naphthyridine: A simpler analog with only the oxo group.
N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Similar structure but without the benzyl groups.
Uniqueness
N,1-dibenzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to the presence of both benzyl and phenyl groups, which impart specific chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N,1-dibenzyl-2-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O2/c33-28(31(25-16-8-3-9-17-25)20-22-11-4-1-5-12-22)26-19-24-15-10-18-30-27(24)32(29(26)34)21-23-13-6-2-7-14-23/h1-19H,20-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHKVGXHXGTCPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)N(CC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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